molecular formula C15H24N4O3S B2630630 cyclopentyl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 2034337-16-9

cyclopentyl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Cat. No. B2630630
CAS RN: 2034337-16-9
M. Wt: 340.44
InChI Key: VYKPKRXOYVRIKM-UHFFFAOYSA-N
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Description

Cyclopentyl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. The CRF1 receptor is involved in the regulation of stress response, anxiety, and depression, making CP-154,526 a potential therapeutic agent for these conditions. In

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis is a tropical disease caused by protozoan parasites of the genus Leishmania. These parasites are transmitted through sandfly bites. Research has shown that some hydrazine-coupled pyrazole derivatives, including our compound of interest, exhibit potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Further studies could explore its mechanism of action and potential as a therapeutic agent against leishmaniasis.

Antimalarial Activity

Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. The same hydrazine-coupled pyrazole derivatives have also shown promise as antimalarial agents. Compounds 14 and 15 exhibited significant inhibition effects against Plasmodium berghei, suggesting their potential use in malaria treatment . Investigating their efficacy, safety, and resistance profiles would be valuable for future drug development.

Organic Light-Emitting Diodes (OLEDs)

Platinum (II) complexes, including cyclometalated Pt (II) complexes, have intriguing photophysical properties. These complexes can serve as efficient organic light-emitting structures. By combining Pt (II) cores with organic ligands, researchers have achieved green fluorescence in the visible spectrum. The synthesized compound may find applications in OLEDs, contributing to display technology and lighting systems .

Cytotoxicity Studies

Novel pyrazole derivatives have been investigated for their cytotoxic effects. For instance, (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were designed and synthesized. These compounds were evaluated for their cytotoxicity using MTT assays in macrophage cells. Exploring the cytotoxic potential of our compound could provide insights into its safety profile .

Photophysical Properties

Understanding the photophysical behavior of our compound is crucial. UV-Vis spectrometry studies have revealed green fluorescence with a maximum at 514 nm. Additionally, cyclic voltammetry studies allowed calculation of the HOMO, LUMO, and band gap values. These parameters influence the compound’s optical properties and potential applications .

Other Potential Applications

While the mentioned fields are well-studied, there may be additional unexplored applications. Researchers could investigate its interactions with specific enzymes, receptors, or cellular pathways. Computational studies, such as molecular docking, could predict binding affinities and guide further experiments.

properties

IUPAC Name

cyclopentyl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-17-12-14(11-16-17)23(21,22)19-8-4-7-18(9-10-19)15(20)13-5-2-3-6-13/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKPKRXOYVRIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclopentyl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

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